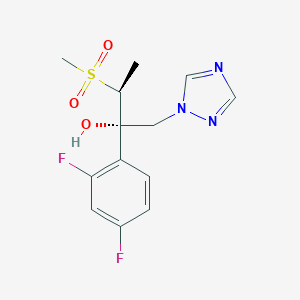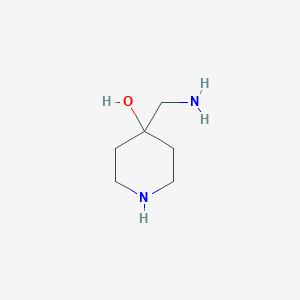
4-(Aminomethyl)piperidin-4-ol
Descripción general
Descripción
4-(Aminomethyl)piperidin-4-ol is a compound with the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol . It is also known by other names such as 4-aminomethyl-4-hydroxypiperidine . It is a trifunctional amine used for the preparation of linear poly(amido amine)s, which form micelles for controlled delivery of drugs .
Synthesis Analysis
An efficient, formal [4 + 2] synthesis of synthetically valuable piperidin-4-ones from secondary amines in two steps has been achieved via a key gold catalysis without the purification of tertiary amine intermediates . This reaction is selective toward the less-substituted alkyl group and shows moderate to excellent diastereoselectivities .Molecular Structure Analysis
The InChI code for 4-(Aminomethyl)piperidin-4-ol is 1S/C6H14N2O/c7-5-6(9)1-3-8-4-2-6/h8-9H,1-5,7H2 . The compound has a topological polar surface area of 58.3 Ų and a complexity of 89.1 .Chemical Reactions Analysis
The compound has been used in the synthesis of piperidin-4-ones via Au catalysis . It has also been used as a linker for the synthesis of dendron-OMS hybrids .Physical And Chemical Properties Analysis
The compound has a molecular weight of 130.19 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 130.110613074 g/mol .Aplicaciones Científicas De Investigación
Drug Design and Synthesis
Piperidines, including “4-(Aminomethyl)piperidin-4-ol”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Biological Evaluation of Potential Drugs
A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .
CCR5 Antagonists
The chemokine receptor CCR5, belonging to the seven transmembrane G-protein coupled receptor family, has been identified as the essential coreceptor in the process of HIV-1 entry . Piperidin-4-ol derivatives have been evaluated as potential CCR5 antagonists, which could potentially treat HIV-1 infections .
Synthesis of Substituted Piperidines
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . “4-(Aminomethyl)piperidin-4-ol” can be used as a starting material for the synthesis of these substituted piperidines .
Synthesis of Spiropiperidines
Intramolecular reactions leading to the formation of spiropiperidines, a type of piperidine derivative, can also involve “4-(Aminomethyl)piperidin-4-ol” as a starting material .
Synthesis of Condensed Piperidines
“4-(Aminomethyl)piperidin-4-ol” can also be used in intermolecular reactions leading to the formation of condensed piperidines .
Synthesis of Piperidinones
Another application of “4-(Aminomethyl)piperidin-4-ol” is in the synthesis of piperidinones .
Multicomponent Reactions
“4-(Aminomethyl)piperidin-4-ol” can be used in multicomponent reactions, which are a type of chemical reaction in which three or more reactants combine to form a product .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
4-(Aminomethyl)piperidin-4-ol, also known as 4-AMP, is a trifunctional amine . It is used in the synthesis of Schiff bases and is a key component in the preparation of linear poly(amido amine)s . These poly(amido amine)s form micelles that are used for controlled delivery of drugs . Therefore, the primary targets of 4-AMP are the drug molecules that need to be delivered to specific sites in the body.
Mode of Action
The mode of action of 4-AMP involves its interaction with drug molecules during the formation of micelles . The trifunctional amine structure of 4-AMP allows it to bind with drug molecules, encapsulating them within the micelle structure . This encapsulation enables the controlled delivery of drugs, ensuring that the drugs are released at the desired rate and location.
Biochemical Pathways
It is known that 4-amp plays a crucial role in drug delivery systems . By forming micelles, it affects the distribution and release of drugs in the body, thereby influencing various biochemical pathways depending on the specific drug being delivered.
Pharmacokinetics
The pharmacokinetics of 4-AMP is largely dependent on its role in drug delivery systems. As a component of micelles used for drug delivery, 4-AMP influences the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the encapsulated drugs . The formation of micelles can enhance the bioavailability of drugs, especially those that are poorly soluble .
Result of Action
The primary result of 4-AMP’s action is the controlled delivery of drugs . By forming micelles that encapsulate drug molecules, 4-AMP ensures that the drugs are released at a controlled rate and at the desired location. This can enhance the efficacy of the drugs and reduce potential side effects.
Action Environment
The action of 4-AMP can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the micelles formed by 4-AMP . Additionally, factors such as temperature and the presence of other substances can also influence the formation of micelles and, consequently, the efficacy of drug delivery .
Propiedades
IUPAC Name |
4-(aminomethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-5-6(9)1-3-8-4-2-6/h8-9H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHMXTGSYSKPDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)piperidin-4-ol | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-(Methylenedi-4,1-cyclohexanediyl)bis[4-(2-pyridinyl)-1-piperazinecarboxamide]](/img/structure/B166756.png)
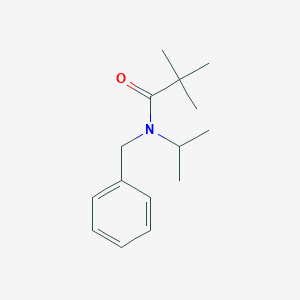

![3-Oxa-1,5-diazabicyclo[3.3.1]nonane](/img/structure/B166761.png)
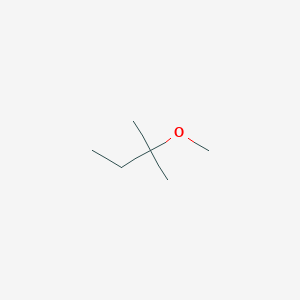
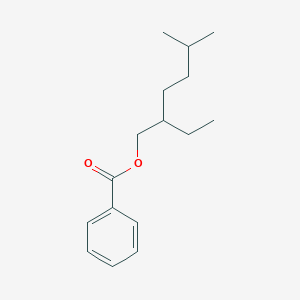
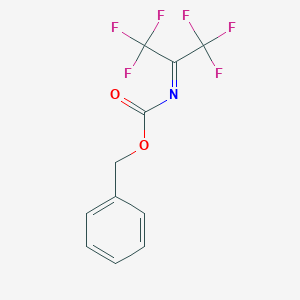
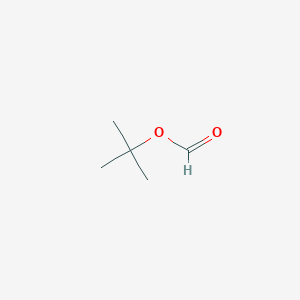
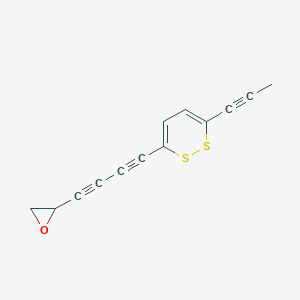
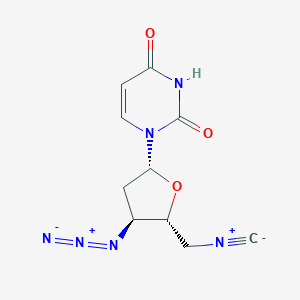
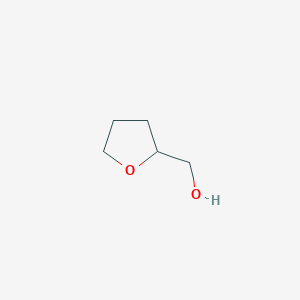
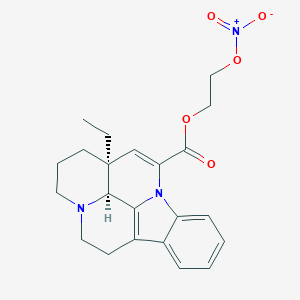
![Methyl 3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B166789.png)
